Cas no 65692-17-3 (2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy-)

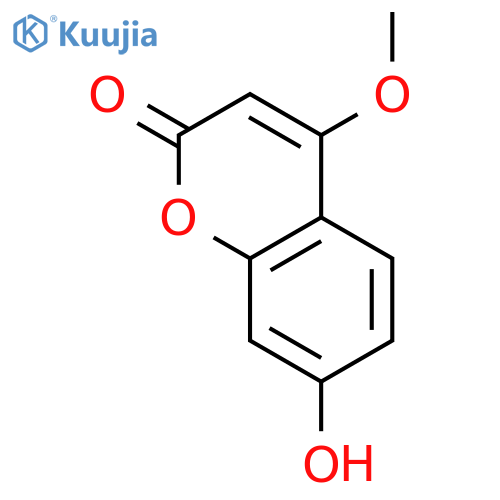

65692-17-3 structure

商品名:2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy-

2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy- 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy-

- 7-HYDROXY-4-METHOXYMETHYLCOUMARIN

- 4-methoxy-7-hydroxy-2H-chromen-2-one

- 7-hydroxy-4-methoxy-2H-chromen-2-one

- 7-hydroxy-4-methoxy-chromen-2-one

- 7-Hydroxy-4-methoxycoumarin

- 7-HYDROXY-4-METHOXYMETHYL-CHROMEN-2-ONE

- BUTTPARK 202-69

- BDBM50435940

- DTXSID70420670

- SCHEMBL664161

- CHEMBL2391651

- 65692-17-3

- 7-hydroxy-4-methoxychromen-2-one

- AKOS022643892

-

- インチ: InChI=1S/C10H8O4/c1-13-8-5-10(12)14-9-4-6(11)2-3-7(8)9/h2-5,11H,1H3

- InChIKey: RZNHAJPLNGBHCA-UHFFFAOYSA-N

- ほほえんだ: COC1=CC(=O)OC2=C1C=CC(=C2)O

計算された属性

- せいみつぶんしりょう: 206.05800

- どういたいしつりょう: 192.04225873g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 55.8Ų

じっけんとくせい

- PSA: 59.67000

- LogP: 1.64500

2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy- セキュリティ情報

- 危害声明: Irritant

2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy- 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665224-5g |

7-Hydroxy-4-methoxy-2H-chromen-2-one |

65692-17-3 | 98% | 5g |

¥22788.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665224-10g |

7-Hydroxy-4-methoxy-2H-chromen-2-one |

65692-17-3 | 98% | 10g |

¥22922.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665224-1g |

7-Hydroxy-4-methoxy-2H-chromen-2-one |

65692-17-3 | 98% | 1g |

¥8683.00 | 2024-05-05 |

2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy- 関連文献

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

65692-17-3 (2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy-) 関連製品

- 35817-27-7(4-Ethoxycoumarin)

- 24631-83-2(4-Hydroxy-8-methyl-2H-chromen-2-one)

- 13252-84-1(4-Hydroxy-6-methoxy-2H-chromen-2-one)

- 1983-81-9(2H-1-Benzopyran-2-one,4,7-dihydroxy-)

- 18692-77-8(4-Hydroxy-7-methylcoumarin)

- 20280-81-3(4-Methoxycoumarin)

- 17575-15-4(4-Hydroxy-7-methoxycoumarin)

- 17575-26-7(4,5,7-Trihydroxy-2H-chromen-2-one)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量